5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C5H6F3N3O |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6F3N3O/c1-11-4(12-2)9-3(10-11)5(6,7)8/h1-2H3 |
InChI Key |
MKRXQXSPTVDBNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition Using Hydrazonoyl Chlorides and Trifluoroacetaldehyde Oximes
A regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles, including methoxy-substituted derivatives, has been reported via the [3+2] cycloaddition of nitrile imines generated in situ from hydrazonoyl chlorides with trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime.
- React hydrazonoyl chloride (1.5 equivalents) with trifluoroacetaldehyde oxime (1 equivalent) in dichloromethane solvent.
- Add triethylamine (3 equivalents) as a base.
- Stir at room temperature for 12 hours in a sealed Schlenk tube.
- Purify the product by flash chromatography.
This method yields the target 5-trifluoromethyl 1,2,4-triazole with moderate to good yields (up to ~49% under optimized conditions). The reaction is sensitive to solvent choice, with dichloromethane outperforming THF, DMSO, and toluene (which showed no reaction).
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Up to 49% |
| Base | Triethylamine (NEt3), 3 equiv | — |
| Temperature | Room temperature | — |
| Reaction time | 12 hours | — |
| Hydrazonoyl chloride eq | 1.5 | — |
| Oxime eq | 1.0 | — |
Copper-Catalyzed Cyclization and Oxidative Methods
Copper-catalyzed oxidative cyclization methods have been used to synthesize various substituted 1,2,4-triazoles with high yields. For example, CuCl2 in DMF with K3PO4 and O2 as oxidant can promote the formation of trisubstituted triazoles, incorporating methyl groups from DMF and enabling substitution with trifluoromethyl-containing aromatic fragments.
These methods provide mild conditions, functional group tolerance, and good regioselectivity, making them attractive for complex triazole synthesis, potentially adaptable for methoxy and trifluoromethyl substitutions.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| [3+2] Cycloaddition (Hydrazonoyl + Oxime) | In situ nitrile imine formation, cycloaddition | Mild conditions, regioselective | Moderate yield, solvent sensitive | 3–49 |
| Multi-step Functionalization (Patent) | Methylation, lithiation, carboxylation, esterification | Precise functionalization | Multi-step, requires strong bases | Not specified (patent data) |
| Cu-Catalyzed Oxidative Cyclization | CuCl2 catalysis, oxidative cyclization | High yield, broad substrate scope | Requires metal catalyst, oxygen | Up to 85 |
Mechanistic Insights
The [3+2] cycloaddition involves generation of nitrile imines from hydrazonoyl chlorides, which undergo dipolar cycloaddition with trifluoroacetaldehyde oxime to form the triazole ring.
In copper-catalyzed oxidative cyclizations, copper salts activate amide or hydrazone precursors under aerobic conditions, facilitating cyclization and incorporation of substituents.
Lithiation followed by electrophilic substitution allows regioselective functionalization at the 5-position of 1-methyl-1,2,4-triazole, enabling introduction of bromine or silyl groups, which can be further transformed.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at C3 enhances electrophilicity at adjacent positions, enabling nucleophilic attacks. Key reactions include:
Halogenation : Reacts with PCl₅ or PBr₃ in anhydrous DCM at −15°C to form 5-methoxy-1-methyl-3-(trichloromethyl)-1H-1,2,4-triazole (yield: 72–78%).
Amination : Treatment with NH₃ in THF under reflux produces 3-amino derivatives via CF₃ group displacement (yield: 65%) .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Chlorination | PCl₅ | DCM, −15°C | 3-(CCl₃) analog | 78% |
| Bromination | PBr₃ | DCM, −15°C | 3-(CBr₃) analog | 72% |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
With Nitrile Imines : Reacts with hydrazonyl chlorides (e.g., CF₃CH=N–NHCl) in CH₂Cl₂ at RT for 12 hr, catalyzed by NEt₃, forming fused triazolo[1,5-a]pyrimidines (yield: 85%) .
With Alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazole hybrids (e.g., linking to propargyl alcohols) .
Mechanism :
-
In situ generation of nitrile imines from hydrazonyl chlorides .
-
Cycloaddition with the triazole’s electron-deficient C3–N4 bond .
Coordination Chemistry
The N2 atom acts as a Lewis base, forming complexes with transition metals:
Cu(II) Complexes : Reacts with CuCl₂ in MeOH to form [Cu(C₆H₆F₃N₃O)(Cl)₂] (stability constant log β = 8.2) .
Pd(II) Complexes : Coordination with Pd(OAc)₂ yields catalysts for Suzuki-Miyaura cross-coupling .
| Metal | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:1 | Catalytic oxidation | |
| Pd(II) | 1:2 | Cross-coupling |
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the C5 position:
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (yield: 68%) .
Sulfonation : SO₃ in H₂SO₄ produces 5-sulfo derivatives (yield: 60%) .
Functional Group Transformations
Oxidation : H₂O₂/FeSO₄ oxidizes the methoxy group to a carbonyl, forming 5-oxo derivatives (yield: 55%).
Reduction : NaBH₄ reduces the triazole ring to a dihydrotriazole (yield: 40%) .
Cross-Coupling Reactions
The trifluoromethyl group facilitates Pd-mediated couplings:
Suzuki Reaction : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (toluene, 80°C) to form biaryl derivatives (yield: 75–82%) .
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (yield: 70%) .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the triazole ring undergoes ring-opening to form hydrazine intermediates, which reclose to isomeric triazoles .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–F bond cleavage, generating difluoromethyl radicals detectable via EPR .
Key Reaction Trends:
-
Trifluoromethyl Group : Enhances electrophilicity but resists nucleophilic substitution compared to non-fluorinated analogs .
-
Methoxy Group : Directs electrophiles to C5 and stabilizes intermediates via resonance .
-
Triazole Core : Participates in cycloadditions and metal coordination, enabling diverse hybrid architectures .
Experimental protocols and yield optimizations are detailed in . For safety data, consult SDS from suppliers like EvitaChem.
Scientific Research Applications
Chemical Properties and Structure
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has the molecular formula . Its structure features a triazole ring, which is significant for its reactivity and interaction with biological systems. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate in drug design and agricultural chemistry .
Agrochemical Applications
One of the primary applications of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is in the development of fungicides. Research indicates that compounds with similar triazole structures exhibit potent antifungal activity. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of various fungal pathogens, including those affecting crops .
Case Study: Fungicidal Activity
A notable study evaluated the fungicidal efficacy of triazole derivatives against Fusarium graminearum, a significant pathogen in wheat. The results showed that specific derivatives exhibited high levels of inhibition at low concentrations, suggesting that 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole could be developed into a potent fungicide .
Pharmaceutical Applications
In the pharmaceutical sector, 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been investigated for its potential as an anti-inflammatory and antimicrobial agent. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of compounds, leading to increased bioactivity.
Case Study: Antimicrobial Properties
Research published in medicinal chemistry journals has shown that triazole compounds can exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives
Physicochemical Properties
- Stability : The trifluoromethyl group reduces metabolic degradation, as seen in analogs like 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole, which is stable under acidic conditions .
Biological Activity
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific triazole derivative, summarizing its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is with a molecular weight of 201.13 g/mol. The structure features a methoxy group and a trifluoromethyl substituent that contribute to its biological properties.
Synthesis
The synthesis of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. The details of the synthesis process are critical for ensuring the purity and yield of the compound.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various fungal pathogens. For instance, compounds with similar structures have shown effectiveness against Candida albicans and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Antibacterial Activity
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain triazole derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The minimum inhibitory concentration (MIC) values indicate that these compounds can be as effective as traditional antibiotics.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.25 | MRSA |
| Triazole Derivative B | 0.5 | E. coli |
| 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | TBD | TBD |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. In vitro assays have shown that some triazoles can induce apoptosis in various cancer cell lines. For example, derivatives similar to 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole demonstrated cytotoxic effects with IC50 values in the micromolar range against tumor cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) .
Anti-inflammatory Activity
Triazoles have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the biological activities of triazole derivatives:
- Antibacterial Efficacy : A study evaluated a series of triazole compounds against a panel of bacterial strains. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs .
- Cytotoxicity in Cancer Research : Research on various triazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
